molecular formula C23H17NO4 B2978086 (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide CAS No. 886147-98-4

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide

Cat. No.: B2978086
CAS No.: 886147-98-4
M. Wt: 371.392
InChI Key: MUTPPXKSOKVOEL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H17NO4 and its molecular weight is 371.392. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study investigated synthetic acrylamide derivatives, including (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated effectiveness as mixed-type inhibitors, reducing the double-layer capacitance and reaching maximum efficiencies of 84.5% and 86.1% in certain concentrations (Abu-Rayyan et al., 2022).

Crystal Structure Analysis

Research on acrylamide derivatives has included the synthesis, separation, and structural analysis of E and Z isomers. The study provides detailed crystal structures for these isomers, contributing to a deeper understanding of their molecular properties (Chenna et al., 2008).

Optical Properties and Mechanofluorochromism

A study on 3-aryl-2-cyano acrylamide derivatives, including this compound, explored their optical properties and mechanofluorochromic behavior. The compounds exhibited distinct fluorescence changes upon physical manipulation, attributed to phase transitions from crystalline to amorphous states (Song et al., 2015).

Protein Patterning in Cell Mechanobiology

In the field of cell mechanobiology, polyacrylamide substrates functionalized with N-Hydroxysuccinimide have been utilized for precise control over cell attachment and spreading, with implications for studying cellular behaviors (Poellmann & Wagoner Johnson, 2013).

Biocompatible Polymer Synthesis

Research on poly[oligo(ethylene glycol) (meth)acrylamide]s has revealed their potential as biocompatible analogues of polyethylene glycol (PEG), showing improved solubility in water and alcohol, and tunable thermosensitivity (Chua et al., 2012).

Drug Delivery and Polymerization Control

Studies on N-isopropylacrylamide, a related acrylamide derivative, focus on controlled polymerization techniques for drug delivery applications, demonstrating the importance of choosing suitable chain transfer agents and initiating species (Convertine et al., 2004).

Inhibitor Design in Biochemistry

(E)-3-(3-(4-((3-Carbamoylbenzyl)oxy)-3-iodo-5-methoxyphenyl) acryloyl)benzamide (A6), a compound related to this compound, was identified as a potent p300 histone acetyltransferase inhibitor, with potential applications in anti-fibrotic therapy (Hwang et al., 2020).

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-10-6-15(7-11-17)8-13-22(25)24-16-9-12-19-21(14-16)28-20-5-3-2-4-18(20)23(19)26/h2-14H,1H3,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPPXKSOKVOEL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.